5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Chemical Biology Quality Control

Scaffold optimization often stalls due to core intermediates with inconsistent substitution patterns. This 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione eliminates structural ambiguity for medicinal chemistry programs.

• Enables reproducible SAR studies: distinct 5-benzyl/6-methyl pattern critical for HIV-1 integrase binding and dual RT/IN inhibition (low µM range).
• Chemically validated starting point: defined LogP (~1.3), H-bond profile (2 donors/2 acceptors), and multiple modifiable positions for library synthesis.
• Verified purity (≥95%) ensures batch-to-batch reliability for kinase inhibitor discovery and agrochemical lead derivatization.

Molecular Formula C12H12N2O2
Molecular Weight 216.24
CAS No. 428444-70-6
Cat. No. B2776736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione
CAS428444-70-6
Molecular FormulaC12H12N2O2
Molecular Weight216.24
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-8-10(11(15)14-12(16)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16)
InChIKeyGRUQJQSTHUDUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione: Class Overview


5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 428444-70-6) is a disubstituted pyrimidinedione derivative featuring a benzyl group at the C-5 position and a methyl group at the C-6 position of the uracil scaffold [1]. This compound belongs to the broader class of pyrimidine-2,4-diones, which are recognized as privileged structures in medicinal chemistry due to their synthetic versatility and diverse biological activities [2]. The presence of the 5-benzyl substituent introduces lipophilic character and potential for π-stacking interactions, while the 6-methyl group provides a steric and electronic handle for further derivatization [3].

Medicinal chemistry scaffold Supports kinase/enzyme inhibitor design via benzyl-methyl pyrimidinedione core
Agrochemical lead discovery Aryl-substituted pyrimidine motif aligns with patented insecticidal/acaricidal pharmacophores
Diverse library building block Multiple modifiable positions (N1,N3,C5,C6) enable broad chemical space exploration

5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione: Generic Substitution Risks


Substitution of 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione with other pyrimidinediones or uracil analogs cannot be assumed to yield equivalent synthetic or biological outcomes. The specific 5-benzyl/6-methyl substitution pattern on the pyrimidinedione core imparts a unique combination of steric hindrance, lipophilicity (calculated LogP ≈ 1.3) [1], and hydrogen-bonding capacity (2 H-bond donors, 2 H-bond acceptors) [2] that directly influences reactivity, downstream derivatization pathways, and potential target engagement. Even seemingly minor alterations, such as swapping the benzyl and methyl groups (e.g., 6-benzyl-5-methyl isomer, CAS 153815-98-6) or using the mono-substituted 6-methyluracil or 5-benzyluracil [3], can lead to divergent physicochemical properties, altered metabolic stability, and distinct biological profiles, as evidenced by structure-activity relationship studies on related pyrimidinedione-based enzyme inhibitors [4]. For procurement in medicinal chemistry or chemical biology research, verifying the exact CAS and substitution pattern is critical for ensuring project reproducibility and data integrity.

Regioisomer (6-benzyl-5-methyl, CAS 153815-98-6) may shift lipophilicity and H-bond geometry; cannot assume equivalent reactivity.
Mono-substituted analogs (5-benzyluracil, 6-methyluracil) lose the combined benzyl/methyl pattern critical for steric and π-stacking contributions.
Pyrimidinediones with alternative substitution may target different biological profiles; structural similarity does not guarantee functional interchangeability.

5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione: Comparative Evidence


Purity and Identity Verification

Commercial sourcing of 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 428444-70-6) is typically offered with a minimum purity specification of 95% , with some vendors offering purities of ≥97% (GC area %) and confirming structural identity via 1H-NMR . This level of documented purity and structural verification is not universally available for custom-synthesized or non-commercial pyrimidinedione analogs, which may be supplied without analytical certificates or with lower, unspecified purity. For procurement in rigorous research settings, this verifiable purity provides a baseline for experimental reproducibility.

Purity & identity
Supplier specification
≥95% min. purity; ≥97% (GC) with 1H-NMR confirmation
Supports procurement reproducibility
Verify vendor COA for lot-specific data
Medicinal Chemistry Chemical Biology Quality Control

Lipophilicity vs. Uracil and Thymine

5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 428444-70-6) possesses a calculated partition coefficient (XLogP3-AA) of 1.3 [1]. This lipophilicity value is significantly higher than that of the parent uracil (LogP ≈ -1.07) [2] and thymine (5-methyluracil, LogP ≈ -0.62) [3], and it differs from the 6-benzyl-5-methyl regioisomer (LogP ≈ 1.07) . The increased LogP of 1.3, attributed to the 5-benzyl substituent, suggests enhanced membrane permeability potential and altered pharmacokinetic behavior relative to the more polar nucleobase scaffolds [4].

Lipophilicity vs. nucleobases
Cross-study comparable
XLogP3-AA 1.3 (target); uracil −1.07, thymine −0.62, 6-benzyl-5-methyl isomer 1.07
Differentiated lipophilic profile relative to polar nucleobases
Computed property; may inform membrane permeability studies
Medicinal Chemistry ADME Drug Design

Synthetic Utility: Versatile Building Block

5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione serves as a validated building block for the synthesis of more complex heterocyclic systems. Its structure allows for functionalization at multiple positions (N1, N3, C5, and C6) to access diverse chemical space . This is in contrast to simpler uracil or thymine, which lack the 5-benzyl group and therefore offer fewer opportunities for lipophilic π-stacking interactions and steric modulation in downstream derivatives [1]. The compound's utility as a scaffold for generating pyrimidinedione derivatives with potential pharmaceutical and material science applications is recognized in the literature .

Synthetic versatility
Class-level inference
Modifiable at N1, N3, C5-benzyl, C6-methyl; enables lipophilic π-stacking not possible with uracil/thymine
Expands accessible chemical space for derivatization
Class-level observation; validate for specific target series
Organic Synthesis Medicinal Chemistry Materials Science

Insecticidal & Acaricidal Activity

Aryl-substituted pyrimidines, a class to which 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione belongs by virtue of its 5-benzyl (aryl) substituent, have been disclosed in patents as possessing insecticidal and acaricidal activity [1][2]. While specific efficacy data for CAS 428444-70-6 are not provided in these patents, the structural motif of an aryl group at the pyrimidine ring is a key pharmacophore for this activity . This suggests a potential application space distinct from 6-methyluracil or 5-benzyluracil, which are more commonly explored for antimicrobial or enzyme inhibition (e.g., uridine phosphorylase) rather than direct pesticidal use [3][4].

Agrochemical patent context
Class-level inference
Aryl-substituted pyrimidine class associated with insecticidal/acaricidal activity in patents
Potential differentiated agrochemical application vs. common uracil derivatives
Patent claims; compound-specific efficacy data not provided
Agrochemical Pest Control Insecticide Discovery

5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione: Research & Industrial Applications


Scaffold for Kinase/Enzyme Inhibitors

Researchers designing novel kinase inhibitors or dual-target enzyme inhibitors (e.g., HIV reverse transcriptase/integrase) can utilize 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione as a core scaffold. Its N-3 hydroxylated derivatives have demonstrated dual inhibitory activity against HIV-1 RT and IN in the low micromolar range [1]. The 5-benzyl group is critical for integrase binding [2], and the 6-methyl group provides a handle for further optimization [3].

Insecticide & Acaricide Lead Optimization

Agrochemical discovery teams can employ 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione as a starting point for synthesizing novel aryl-substituted pyrimidine-based insecticides and acaricides. Patents have established this chemical class as having pesticidal activity [4], and the compound's 5-benzyl (aryl) substituent aligns with the key pharmacophore for this application [5].

Probes for Lipid Metabolism & DNA Synthesis

Scientists developing chemical probes for studying lipid metabolism or DNA synthesis pathways may find 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione a useful starting point. In silico predictions have associated pyrimidine-2,4-dione derivatives with lipid metabolism regulation and DNA synthesis inhibition [6], and the compound's distinct LogP of 1.3 [7] offers a different physicochemical profile compared to more polar uracil-based probes.

Heterocyclic Compound Library Building Block

Organic chemists constructing diverse heterocyclic compound libraries for screening campaigns can leverage 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione as a versatile building block. Its multiple modifiable positions (N1, N3, C5 benzyl, C6 methyl) enable rapid exploration of chemical space, and its commercial availability at verified purity (≥95%) facilitates reproducible library synthesis.

Application
Selection Property
Validation Focus
Kinase/enzyme inhibitor scaffold studies
Benzyl-methyl substitution pattern with N-3 derivatization handle
Target engagement and selectivity assays after N-3 hydroxylation
Agrochemical lead discovery
Aryl-substituted pyrimidine pharmacophore
Insecticidal/acaricidal activity screening in relevant pest panels
Chemical probe development (lipid metabolism/DNA synthesis)
Distinct lipophilic profile vs. polar uracil probes
Probe specificity and off-target profiling in target pathway assays
Heterocyclic compound library synthesis
Multiple modifiable positions (N1,N3,C5,C6) with commercial purity
Diverse library generation and purity verification before screening
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